2-Amino-7-fluoro-1-naphthoic acid
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Overview
Description
2-Amino-7-fluoro-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of an amino group at the second position and a fluorine atom at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-1-naphthoic acid typically involves the introduction of the amino and fluoro groups onto the naphthalene ring. One common method involves the nitration of 7-fluoro-1-naphthoic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-fluoro-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthoic acids.
Scientific Research Applications
2-Amino-7-fluoro-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluoro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-1-naphthoic acid
- 7-Fluoro-1-naphthoic acid
- 2-Amino-6-fluoro-1-naphthoic acid
Comparison: 2-Amino-7-fluoro-1-naphthoic acid is unique due to the specific positioning of the amino and fluoro groups, which can influence its chemical reactivity and biological activity. Compared to 2-Amino-1-naphthoic acid, the presence of the fluoro group in the seventh position can enhance its binding affinity to certain molecular targets. Similarly, the combination of both amino and fluoro groups distinguishes it from 7-Fluoro-1-naphthoic acid and 2-Amino-6-fluoro-1-naphthoic acid, providing unique properties and applications.
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-amino-7-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c12-7-3-1-6-2-4-9(13)10(11(14)15)8(6)5-7/h1-5H,13H2,(H,14,15) |
InChI Key |
ZOEWQODEUXHHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2C(=O)O)N)F |
Origin of Product |
United States |
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